

# (Z)-SU14813 (CAS Number: 627908-92-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (Z)-SU14813 |           |
| Cat. No.:            | B10752378   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical studies. This technical guide provides an in-depth overview of the core properties of (Z)-SU14813, including its physicochemical characteristics, mechanism of action, in-vitro and in-vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

## Core Properties of (Z)-SU14813

**(Z)-SU14813**, with the CAS number 627908-92-3, is a small molecule inhibitor belonging to the indolinone class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                         | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [1]       |
| Synonyms          | SU14813, SU-14813, SU<br>14813                                                                                                                | [1]       |
| CAS Number        | 627908-92-3                                                                                                                                   | [1]       |
| Molecular Formula | C23H27FN4O4                                                                                                                                   | [1][2]    |
| Molecular Weight  | 442.48 g/mol                                                                                                                                  |           |
| Appearance        | Solid                                                                                                                                         | [3]       |
| Solubility        | Insoluble in EtOH and H <sub>2</sub> O;<br>≥15.26 mg/mL in DMSO                                                                               |           |
| Canonical SMILES  | CC1=C(NC(=C1C(=O)NC<br>INVALID-LINK<br>O)C)/C=C/3/C4=C(C=CC(=C4)<br>F)NC3=O                                                                   | [1]       |
| InChIKey          | CTNPALGJUAXMMC-<br>PMFHANACSA-N                                                                                                               | [1]       |

# Mechanism of Action: Inhibition of Key Signaling Pathways

(Z)-SU14813 exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and the formation of new blood vessels.[2][4] The primary targets of (Z)-SU14813 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[2][4] By binding to the ATP-



binding site of these receptors, **(Z)-SU14813** blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

## **Inhibition of VEGFR Signaling**

VEGF and its receptors are key regulators of angiogenesis. **(Z)-SU14813** potently inhibits VEGFR-1 and VEGFR-2, leading to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.



Click to download full resolution via product page

VEGFR Signaling Inhibition by (Z)-SU14813

#### Inhibition of PDGFR Signaling

PDGFRs are involved in cell growth, proliferation, and differentiation. Their inhibition by **(Z)-SU14813** can directly impact tumor cell proliferation and the function of pericytes that support



tumor vasculature.



Click to download full resolution via product page

PDGFR Signaling Inhibition by (Z)-SU14813

## **Inhibition of c-Kit Signaling**

The c-Kit receptor is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST). Inhibition of c-Kit by **(Z)-SU14813** can suppress the growth of tumors dependent on this signaling pathway.





c-Kit Signaling Inhibition by (Z)-SU14813

# **Inhibition of FLT3 Signaling**

Mutations in FLT3 are common in acute myeloid leukemia (AML). **(Z)-SU14813** inhibits both wild-type and mutated FLT3, suggesting its potential as a therapeutic agent for FLT3-driven hematological malignancies.





FLT3 Signaling Inhibition by (Z)-SU14813

# **In-Vitro and In-Vivo Efficacy**

The biological activity of **(Z)-SU14813** has been extensively characterized in a variety of preclinical models.

### **In-Vitro Activity**

(Z)-SU14813 demonstrates potent inhibitory activity against its target kinases in biochemical assays and inhibits cellular processes in various cell lines.

Table 2: Biochemical and Cellular IC<sub>50</sub> Values of (Z)-SU14813



| Target/Cell Line             | Assay Type                                        | IC <sub>50</sub> (nM) | Reference |
|------------------------------|---------------------------------------------------|-----------------------|-----------|
| VEGFR-1                      | Biochemical                                       | 2                     |           |
| VEGFR-2                      | Biochemical                                       | 50                    |           |
| PDGFRβ                       | Biochemical                                       | 4                     |           |
| c-Kit                        | Biochemical                                       | 15                    |           |
| VEGFR-2                      | Cellular (Porcine<br>Aortic Endothelial<br>Cells) | 5.2                   |           |
| PDGFRβ                       | Cellular (Porcine<br>Aortic Endothelial<br>Cells) | 9.9                   |           |
| c-Kit                        | Cellular (Porcine<br>Aortic Endothelial<br>Cells) | 11.2                  |           |
| U-118MG<br>(glioblastoma)    | Anchorage-<br>Independent Growth                  | 50-100                | [1]       |
| HT-29 (colon adenocarcinoma) | Anchorage-<br>Independent Growth                  | >1500                 | [1]       |

## **In-Vivo Activity**

In-vivo studies using tumor xenograft models have shown that **(Z)-SU14813** exhibits broad and potent anti-tumor activity, leading to tumor regression, growth arrest, or significant growth delay.[1][4]

Table 3: Summary of In-Vivo Efficacy of (Z)-SU14813 in Xenograft Models



| Tumor Model               | Cell Line | Treatment<br>Outcome | Reference |
|---------------------------|-----------|----------------------|-----------|
| Renal Carcinoma           | 786-O     | Regression           | [1]       |
| Acute Myeloid<br>Leukemia | MV4;11    | Regression           | [1]       |
| Colon Carcinoma           | Colo205   | Growth Arrest        | [1]       |
| Glioma                    | C6        | Growth Delay         | [1]       |
| Lung Carcinoma            | MV522     | Growth Delay         | [1]       |

## **Pharmacokinetics**

Pharmacokinetic studies in mice have demonstrated that **(Z)-SU14813** has favorable properties for oral administration.

Table 4: Pharmacokinetic Parameters of (Z)-SU14813 in Mice

| Parameter                                          | Value         | Reference |
|----------------------------------------------------|---------------|-----------|
| Systemic Clearance                                 | 46 mL/min/kg  | [1]       |
| Volume of Distribution                             | 1.5 L/kg      | [1]       |
| Plasma Half-life (t1/2)                            | 1.8 hours     | [1]       |
| Oral Bioavailability                               | ~40%          | [1]       |
| Plasma Protein Binding (unbound fraction)          | 4-6%          | [1]       |
| Target Plasma Concentration for In-Vivo Inhibition | 100-200 ng/mL | [5][4]    |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the characterization of **(Z)-SU14813**.



# **Biochemical Kinase Assay**

This protocol describes a general method for determining the in-vitro inhibitory activity of **(Z)-SU14813** against a target kinase.





Biochemical Kinase Assay Workflow



#### Methodology:

- Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and kinase reaction buffer.
- Inhibitor Addition: Add serial dilutions of (Z)-SU14813 or a vehicle control (DMSO) to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.
- Data Analysis: Plot the percentage of kinase inhibition against the log concentration of (Z)-SU14813 and determine the IC<sub>50</sub> value using a non-linear regression curve fit.

#### **Cellular Receptor Phosphorylation Assay**

This protocol outlines a method to assess the ability of **(Z)-SU14813** to inhibit the phosphorylation of its target receptors in a cellular context.

#### Methodology:

- Cell Culture and Starvation: Culture cells expressing the target receptor to near confluency.
   Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Treat the cells with various concentrations of (Z)-SU14813 or a vehicle control for a specified time.
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR,
   PDGF for PDGFR) for a short period to induce receptor phosphorylation.



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Western Blotting:
  - Determine the protein concentration of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Strip the membrane and re-probe with an antibody for the total receptor as a loading control.
- Data Analysis: Quantify the band intensities and determine the concentration of (Z)-SU14813
  that inhibits receptor phosphorylation by 50% (IC<sub>50</sub>).

## **Cell Proliferation Assay (MTT Assay)**

This protocol describes the use of the MTT assay to measure the effect of **(Z)-SU14813** on cell viability and proliferation.

#### Methodology:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of (Z)-SU14813 or a vehicle control
  and incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.



- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

# **Anchorage-Independent Growth Assay (Soft Agar Assay)**

This assay assesses the ability of **(Z)-SU14813** to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.

#### Methodology:

- Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
- Cell-Agar Layer: Mix a single-cell suspension of the cancer cells with 0.3-0.4% low-melting-point agar in culture medium containing various concentrations of (Z)-SU14813 or a vehicle control.
- Plating: Overlay the cell-agar mixture onto the base agar layer.
- Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with culture medium containing the respective treatments every few days.
- Colony Staining and Counting: Stain the colonies with a solution of crystal violet and count the number of colonies using a microscope or an automated colony counter.
- Data Analysis: Determine the concentration of (Z)-SU14813 that inhibits colony formation by 50% (IC<sub>50</sub>).

## **In-Vivo Tumor Xenograft Model**



This protocol provides a general framework for evaluating the anti-tumor efficacy of **(Z)-SU14813** in an in-vivo setting.





#### Tumor Xenograft Model Workflow

#### Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
   Administer (Z)-SU14813 (formulated in an appropriate vehicle) or the vehicle alone to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily or twice daily).
- Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers or histological examination.
- Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

### Conclusion

**(Z)-SU14813** is a promising multi-targeted receptor tyrosine kinase inhibitor with potent antiangiogenic and anti-tumor activities demonstrated in preclinical models. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its favorable pharmacokinetic profile, makes it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with **(Z)-SU14813**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. bio-protocol.org [bio-protocol.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific TW [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [(Z)-SU14813 (CAS Number: 627908-92-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752378#z-su14813-cas-number-627908-92-3-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com